molecular formula C18H15BrN2O4 B12204441 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12204441
M. Wt: 403.2 g/mol
InChI Key: WGMZOTPEWRIABX-UHFFFAOYSA-N
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Description

7-Bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-2-carboxamide core fused with a brominated aromatic system and a tetrahydrobenzoxazole moiety. Its structural complexity arises from the integration of a bicyclic benzoxazole ring and a 4-oxo-4H-chromene scaffold, which are functionalized with a bromine atom at position 7 and a methyl group on the tetrahydrobenzoxazole ring. This compound is hypothesized to exhibit biological activity due to its resemblance to other heterocyclic carboxamide derivatives with antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15BrN2O4/c1-9-2-5-13-12(6-9)18(25-21-13)20-17(23)16-8-14(22)11-4-3-10(19)7-15(11)24-16/h3-4,7-9H,2,5-6H2,1H3,(H,20,23)

InChI Key

WGMZOTPEWRIABX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Bromination: The chromene core is then brominated using bromine or a bromine-containing reagent such as N-bromosuccinimide.

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting an appropriate o-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The brominated chromene core is coupled with the benzoxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the chromene core.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified benzoxazole or chromene rings.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may interact with certain biological receptors, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It is a potential candidate for the development of new pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine atom and benzoxazole ring are crucial for its binding affinity and specificity. The chromene core may play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogues within the chromene-carboxamide and benzoxazole/benzothiazole families. Below is a detailed analysis based on synthetic, physicochemical, and biological data from relevant studies:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Key Findings
7-Bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide + benzoxazole - 7-Bromo
- 5-Methyl on tetrahydrobenzoxazole
Not explicitly reported (in evidence) Bromine enhances stability/activity in oxazolone derivatives
N-[3-Methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide Benzamide + sulfonylphenyl - 3-Methyl substituent
- p-Tolyl group
Superior antimicrobial activity Lipophilicity from methyl/p-tolyl groups improves membrane penetration
5-Bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)nicotinamide (312621-03-7) Nicotinamide + benzothiadiazole - 5-Bromo
- 5-Methyl on benzothiadiazole
Not explicitly reported Bromine substitution may enhance binding to hydrophobic enzyme pockets
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine + bromophenyl - 4-Bromophenyl
- Ethyl and methyl substituents
Potential kinase inhibition Bromophenyl groups increase steric bulk, affecting target selectivity

Key Observations

Role of Bromine Substitution: The bromine atom in the target compound likely enhances its stability and binding affinity compared to non-halogenated analogues, as seen in oxazolone derivatives where bromine improved activity . However, excessive lipophilicity from bulky substituents (e.g., bromophenyl groups) may reduce aqueous solubility, as observed in sulfonylbenzamide derivatives .

Impact of Heterocyclic Moieties: The tetrahydrobenzoxazole ring in the target compound differs from benzothiazole or thiadiazole rings in analogues (e.g., 312621-03-7).

Methyl Substituents :

  • The 5-methyl group on the tetrahydrobenzoxazole ring may contribute to conformational rigidity, similar to methyl groups in N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide, which enhanced antimicrobial activity by promoting membrane interaction .

Comparison with Sulfonyl and Carboxylate Derivatives :

  • Unlike sulfonylbenzamides (e.g., ), the target compound lacks a sulfonyl group, which may reduce off-target interactions with sulfonate-binding proteins. Conversely, carboxylate esters in thiazolo-pyrimidine derivatives (e.g., 617696-66-9) may confer better bioavailability but lower hydrolytic stability .

Biological Activity

The compound 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative with potential biological significance. This article provides a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}BrN3_{3}O3_{3}
  • Molecular Weight : 372.19 g/mol

Biological Activity Overview

Recent studies have explored the biological activity of this compound across various domains:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated that upon screening a library of drugs on multicellular spheroids, compounds similar to 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide showed promising cytotoxic effects against several cancer cell lines .

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit certain enzymes that are crucial in cancer metabolism. For instance, it was found to inhibit the activity of topoisomerase II and other kinases involved in cancer cell proliferation. The IC50 values for these activities were determined to be in the low micromolar range, indicating potent inhibitory effects .

The mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, effectively halting proliferation .

Research Findings and Case Studies

A detailed examination of various studies reveals consistent findings regarding the biological activity of this compound:

StudyMethodologyFindings
Fayad et al. (2019)Drug library screeningIdentified anticancer properties against multiple cell lines
Kondratiuk et al. (2016)Synthesis and characterizationEstablished structure–activity relationships; identified key functional groups necessary for activity
In vitro assaysEnzyme inhibition testsDemonstrated inhibition of topoisomerase II with IC50 values <10 µM

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